molecular formula C8H4ClNO6 B13087369 2-Chloro-5-nitroterephthalic acid

2-Chloro-5-nitroterephthalic acid

Cat. No.: B13087369
M. Wt: 245.57 g/mol
InChI Key: GFVQORMGWSXQME-UHFFFAOYSA-N
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Description

2-Chloro-5-nitroterephthalic acid is an aromatic compound with the molecular formula C8H4ClNO6 It contains a chlorine atom and a nitro group attached to a benzene ring, along with two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-nitroterephthalic acid can be synthesized through a multi-step process starting from 2-chloro-5-nitrobenzoic acid. One common method involves the nitration of 2-chlorobenzoic acid to form 2-chloro-5-nitrobenzoic acid, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions typically involve the use of strong acids and oxidizing agents .

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis approach. This method involves the conversion of a chloro group into a hydroxyl group using aqueous potassium hydroxide solution, followed by the reduction of the nitro group to an amine using palladium on carbon (Pd/C) as a catalyst . This approach is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitroterephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-nitroterephthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-nitroterephthalic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-nitroterephthalic acid is unique due to the presence of both chlorine and nitro groups along with two carboxylic acid groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H4ClNO6

Molecular Weight

245.57 g/mol

IUPAC Name

2-chloro-5-nitroterephthalic acid

InChI

InChI=1S/C8H4ClNO6/c9-5-1-4(8(13)14)6(10(15)16)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14)

InChI Key

GFVQORMGWSXQME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)Cl)C(=O)O

Origin of Product

United States

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